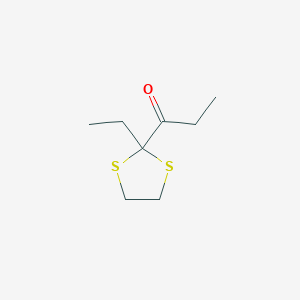
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of the Dithiolane Ring: The carbonyl compound reacts with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides as the alkylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: Organolithium, Grignard reagents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dithiolanes
Aplicaciones Científicas De Investigación
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential neuroprotective activity in conjunction with other antioxidants.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their reactivity and stability.
1,2-Dithiolanes: These compounds have a similar structure but differ in the position of the sulfur atoms, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct chemical and biological properties .
Comparación Con Compuestos Similares
- 1,3-Dithianes
- 1,2-Dithiolanes
- 1,3-Dithiolanes with different substituents
Conclusion
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in various scientific research and industrial processes.
Propiedades
Número CAS |
136062-26-5 |
|---|---|
Fórmula molecular |
C8H14OS2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
1-(2-ethyl-1,3-dithiolan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-3-7(9)8(4-2)10-5-6-11-8/h3-6H2,1-2H3 |
Clave InChI |
STGWLGYAENMIKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(SCCS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


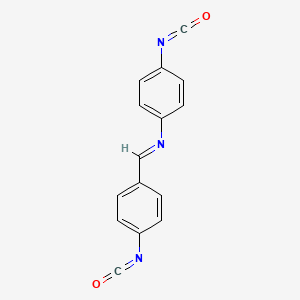
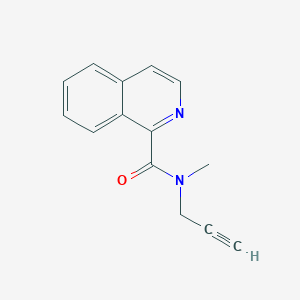
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
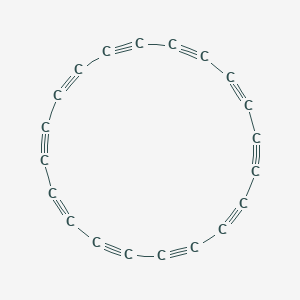
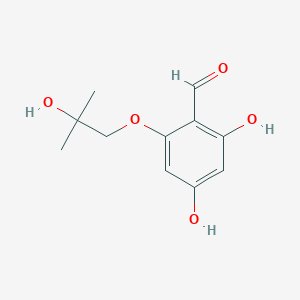
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
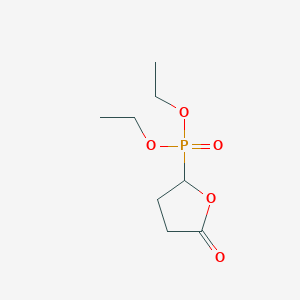
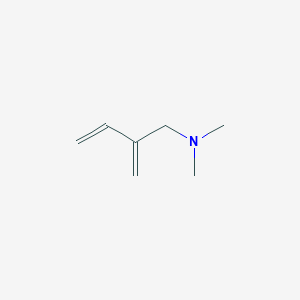
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
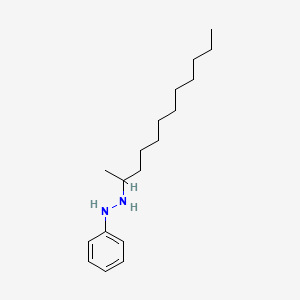
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
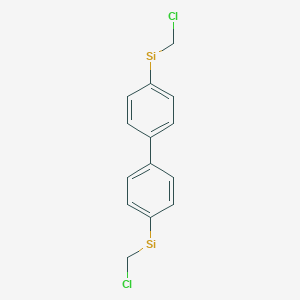
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
